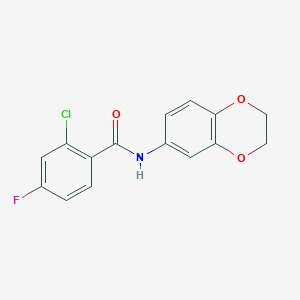![molecular formula C16H25N5 B5289960 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5289960.png)
2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, JNJ-40411813, and has been studied for its effects on various biochemical and physiological processes.
作用机制
The exact mechanism of action of 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in various biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that JNJ-40411813 has various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation: JNJ-40411813 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotective effects: This compound has been shown to protect neurons from oxidative stress and neurotoxicity, which may be beneficial in the treatment of neurological disorders.
3. Vasodilation: JNJ-40411813 has been shown to induce vasodilation, which may be beneficial in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One advantage of using 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential therapeutic applications in various areas of medicine. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine. Some of these directions include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of new derivatives of this compound with improved therapeutic properties.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Studies to investigate the potential use of this compound in combination with other therapeutic agents.
Conclusion:
This compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its effects on various biochemical and physiological processes, and has shown promise in the treatment of cancer, neurological disorders, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved therapeutic properties.
合成方法
The synthesis of 2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. The first step involves the reaction of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine with 4-(1-pyrrolidinyl)butylamine in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with an acid to yield the final product.
科学研究应用
2,5-dimethyl-N-[4-(1-pyrrolidinyl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential therapeutic applications in various areas of medicine. Some of the areas where this compound has been studied include:
1. Cancer: Studies have shown that JNJ-40411813 has antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: JNJ-40411813 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: This compound has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
属性
IUPAC Name |
2,5-dimethyl-N-(4-pyrrolidin-1-ylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5/c1-13-11-15(21-16(18-13)12-14(2)19-21)17-7-3-4-8-20-9-5-6-10-20/h11-12,17H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLBDIJGVRBCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NCCCCN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5289877.png)
![N-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5289883.png)
![2-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5289896.png)
![2-(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5289906.png)
![2,6-bis[5-(dimethylamino)-2,4-pentadien-1-ylidene]cyclohexanone](/img/structure/B5289911.png)
![N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5289915.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5289925.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5289930.png)
![7-acetyl-6-(2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289941.png)
![ethyl 4-({[1-(propylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5289946.png)

![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5289971.png)

![3-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5289982.png)
